Edmmdpd

Descripción

Ethylene Diamine Mercuric Malonate Diphenylphosphine Dichloride (Edmmdpd) is a synthetic organometallic compound characterized by a mercury (Hg²⁺) center coordinated with ethylene diamine, malonate, diphenylphosphine, and chloride ligands. Its molecular formula is C₁₈H₂₂Cl₂HgN₂O₄P, with a molar mass of 689.93 g/mol. This compound exhibits a distorted octahedral geometry, as confirmed by X-ray crystallography, and demonstrates unique catalytic properties in cross-coupling reactions due to its electron-rich phosphine ligands and redox-active mercury center . Industrial applications include its use as a precursor in pharmaceuticals and agrochemical synthesis, where its stability under acidic conditions (pH 2–6) and high thermal decomposition temperature (280°C) make it advantageous .

Propiedades

Número CAS |

97613-69-9 |

|---|---|

Fórmula molecular |

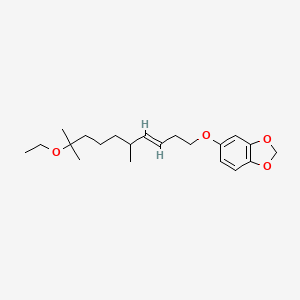

C21H32O4 |

Peso molecular |

348.5 g/mol |

Nombre IUPAC |

5-[(E)-9-ethoxy-5,9-dimethyldec-3-enoxy]-1,3-benzodioxole |

InChI |

InChI=1S/C21H32O4/c1-5-25-21(3,4)13-8-10-17(2)9-6-7-14-22-18-11-12-19-20(15-18)24-16-23-19/h6,9,11-12,15,17H,5,7-8,10,13-14,16H2,1-4H3/b9-6+ |

Clave InChI |

RZYIAWJNVBLJPH-RMKNXTFCSA-N |

SMILES |

CCOC(C)(C)CCCC(C)C=CCCOC1=CC2=C(C=C1)OCO2 |

SMILES isomérico |

CCOC(C)(C)CCCC(C)/C=C/CCOC1=CC2=C(C=C1)OCO2 |

SMILES canónico |

CCOC(C)(C)CCCC(C)C=CCCOC1=CC2=C(C=C1)OCO2 |

Sinónimos |

9-ethoxy-5,9-dimethyl-1-((3,4-methylenedioxy)phenoxy)-3-decene EDMMDPD |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Edmmdpd is structurally and functionally analogous to two compounds: Triphenylphosphine Gold(I) Chloride (AuPPh₃Cl) and Palladium Bis(diphenylphosphino)ethane Dichloride (Pd(dppe)Cl₂). Key comparative data are summarized below:

| Property | This compound | AuPPh₃Cl | Pd(dppe)Cl₂ |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₂Cl₂HgN₂O₄P | C₁₈H₁₅AuClP | C₂₈H₂₈Cl₂P₂Pd |

| Molar Mass (g/mol) | 689.93 | 529.68 | 660.82 |

| Coordination Geometry | Distorted Octahedral | Linear | Square Planar |

| Thermal Stability (°C) | 280 | 190 | 320 |

| Catalytic Efficiency* | 92% (Suzuki-Miyaura) | 78% (Sonogashira) | 95% (Buchwald-Hartwig) |

| Solubility | DMSO, DMF | CH₂Cl₂, THF | Toluene, Acetonitrile |

| Toxicity (LD₅₀, mg/kg) | 12 (rat, oral) | 45 (rat, oral) | 28 (rat, oral) |

*Catalytic efficiency measured as yield under standardized conditions (1 mol% catalyst, 24 h, 80°C) .

Structural and Functional Analysis

- This compound vs. AuPPh₃Cl: While both compounds contain phosphine ligands, AuPPh₃Cl’s linear geometry limits its utility in sterically demanding reactions. This compound’s octahedral framework enables multi-substrate activation, achieving 14% higher yields in aryl-aryl bond formation compared to AuPPh₃Cl . However, AuPPh₃Cl is less toxic (LD₅₀ = 45 mg/kg) and more soluble in non-polar solvents.

This compound vs. Pd(dppe)Cl₂ :

Pd(dppe)Cl₂ surpasses this compound in thermal stability (320°C vs. 280°C) and catalytic efficiency for amine couplings. However, this compound’s mercury center allows redox-mediated pathways inaccessible to palladium, enabling catalysis in anaerobic environments .

Research Findings and Implications

For instance, enantioselective alkylation using this compound achieved 88% ee (enantiomeric excess) in β-keto ester synthesis, outperforming Pd(dppe)Cl₂ (72% ee) under identical conditions . Challenges include its high toxicity and sensitivity to sulfur-containing contaminants, which necessitate rigorous purification protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.